1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea
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Overview
Description
1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea is a synthetic organic compound that combines the structural features of adamantane, furan, thiophene, and urea
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea typically involves multiple steps:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Coupling with Thiophene and Furan Derivatives: The functionalized adamantane is then coupled with thiophene and furan derivatives through a series of reactions, such as Suzuki coupling or Stille coupling.
Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or carbodiimide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the furan and thiophene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its structural features may impart desirable properties for use in organic electronics or as a building block for advanced materials.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
1-(Adamantan-1-yl)ethanone oxime esters: These compounds share the adamantane core and have shown antifungal activity.
Adamantan-1-yl acrylate: This compound also features the adamantane moiety and is used in polymer chemistry.
Uniqueness: 1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea is unique due to the combination of adamantane, furan, thiophene, and urea in a single molecule. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-19(17-2-1-5-26-17)18-4-3-16(27-18)12-22-20(25)23-21-9-13-6-14(10-21)8-15(7-13)11-21/h1-5,13-15H,6-12H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXACQJECJRGDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=C(S4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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